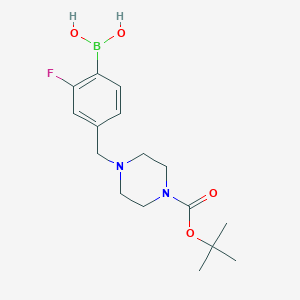

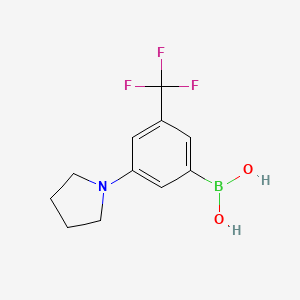

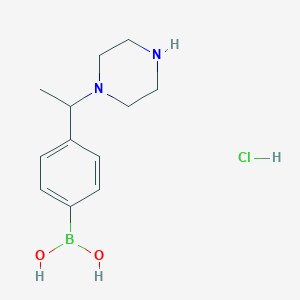

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid

Vue d'ensemble

Description

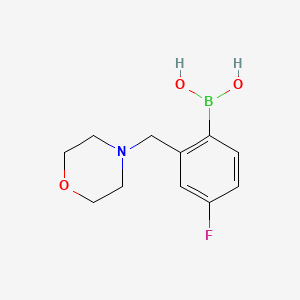

“(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid” is a type of organoboron compound . It has a molecular weight of 238.09 .

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The reaction seems compatible with a range of functional groups such as nitro, boronic ester, vinyl, etc .Molecular Structure Analysis

The molecular formula of this compound is C12H19BO4 . The InChI code is 1S/C12H19BO4/c1-2-16-8-5-9-17-10-11-6-3-4-7-12 (11)13 (14)15/h3-4,6-7,14-15H,2,5,8-10H2,1H3 .Chemical Reactions Analysis

Boronic acids are often used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It also has a molar refractivity of 50.6±0.4 cm3, a polar surface area of 59 Å2, and a molar volume of 168.3±5.0 cm3 .Applications De Recherche Scientifique

Macrocyclic Chemistry

The use of aryl boronic acids, including variants like (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid, has been explored in macrocyclic chemistry. Tetrameric macrocyclic compounds derived from different aryl boronic acids have been studied for their structural properties and potential applications in this field. These studies involve analyzing bond lengths, angles, and intermolecular interactions, crucial for understanding the compound's behavior in various chemical contexts (Fárfan et al., 1999).

Multifunctional Compound Synthesis

Research has been conducted on derivatives of boronic acids that combine different functional groups. These multifunctional compounds, like those derived from this compound, have potential applications in various fields, including medicine, agriculture, and industrial chemistry. The structural analysis of these compounds provides insights into their potential applications and interactions (Zhang et al., 2017).

Organometallic Chemistry

Aryl boronic acids are used in the formation of cationic rhodium complexes with tetraarylpentaborates. The reaction of different aryl boronic acids with aryloxorhodium complexes, including those similar to this compound, leads to the formation of these complexes. Their characterization and chemical properties are significant for applications in organometallic chemistry (Nishihara et al., 2002).

Photophysical Properties

The photophysical properties of aryl boronic acid derivatives, like 3-Methoxyphenyl boronic acid (3MPBA), which is structurally similar to this compound, have been studied. These studies include understanding the solvatochromic shifts and quantum yield in different solvents, which are crucial for applications in materials science and photonics (Muddapur et al., 2016).

Organic Synthesis Intermediates

Safety and Hazards

Orientations Futures

The Suzuki–Miyaura cross-coupling reaction, which involves boronic acids like “(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid”, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Therefore, the future directions of this compound could be in the development of more efficient and environmentally friendly chemical reactions.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst . The boronic acid donates its organoboron group to the palladium, which has previously undergone oxidative addition with an electrophilic organic group . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The ability to form new carbon-carbon bonds enables the construction of diverse molecular structures.

Result of Action

The primary result of the action of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the other reactants and conditions of the reaction.

Propriétés

IUPAC Name |

[3-(3-ethoxypropoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-3-16-7-4-8-17-12-9-11(13(14)15)6-5-10(12)2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAUBBGSFSIHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.